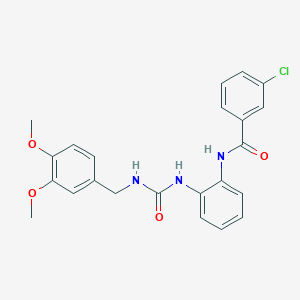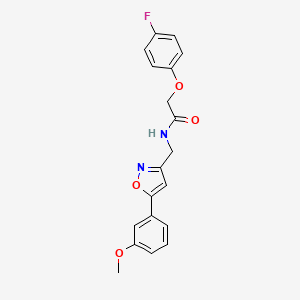![molecular formula C24H21N5O2S B2490712 N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866340-90-1](/img/structure/B2490712.png)
N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines involves solution-phase parallel synthesis techniques. This method allows for the creation of a combinatorial library of these compounds, showcasing the relationship between their structure and biological activity, particularly as 5-HT(6) receptor antagonists. The most active compounds identified through this approach possess IC(50) values <100 nM in functional assays and K(i) values <10 nM in binding assays, highlighting their potent antagonistic activity against the 5-HT(6) receptor (Ivachtchenko et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine and related compounds has been explored through various synthetic strategies. These strategies include the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks, leading to the generation of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. Detailed analysis of the structure has been conducted using a combination of physicochemical methods, including NMR spectrometry and mass spectrometry, to confirm the specific substitutions and molecular framework of these compounds (Al-Salahi, 2010).
科学的研究の応用
Synthesis and Binding Activity
Research has shown that compounds structurally related to N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been synthesized and evaluated for their binding activities to different receptors. For example, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues demonstrated significant binding affinity to the benzodiazepine receptor, with one compound achieving a 4 nM binding affinity, indicating potential as benzodiazepine antagonists (Francis et al., 1991). This work illustrates the synthetic routes and pharmacological evaluation of triazoloquinazoline derivatives as receptor antagonists.
Serotonin Receptor Antagonists
Another study focused on the solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, identifying compounds with highly active and selective serotonin 5-HT(6) receptor antagonistic activity. These compounds demonstrated IC(50) values <100 nM in functional assays, showcasing their potential as selective antagonists for the 5-HT(6) receptor, which could have implications for treating neurological disorders (Ivachtchenko et al., 2010).
Anticancer Activity
Further research has expanded into the anticancer activity of triazoloquinazoline derivatives. For instance, the development of 2-amino[1,2,4]triazolo[1,5-c]quinazolines identified potent adenosine receptor antagonists. These compounds, through various synthetic strategies, showed selective inhibition of adenosine receptors, which play a crucial role in cancer progression, indicating their potential as anticancer agents (Burbiel et al., 2016).
Antimicrobial and Nematicidal Properties
Another study explored the synthesis of triazolo[4,3-c]quinazolinylthiazolidinones, revealing significant antimicrobial and nematicidal properties. The compounds exhibited promising activity against various microorganisms, suggesting their application as new antimicrobial and nematicidal agents (Reddy et al., 2016).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-17(18-10-4-2-5-11-18)16-25-22-20-14-8-9-15-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRZELNZJKMMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)


![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)